molecular formula C8H7IN2 B13649549 3-Amino-4-iodo-5-methylbenzonitrile

3-Amino-4-iodo-5-methylbenzonitrile

Cat. No.: B13649549
M. Wt: 258.06 g/mol
InChI Key: QSJNNXVRLVUQND-UHFFFAOYSA-N
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Description

3-Amino-4-iodo-5-methylbenzonitrile is an organic compound with the molecular formula C8H7IN2 It is a derivative of benzonitrile, characterized by the presence of amino, iodo, and methyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-iodo-5-methylbenzonitrile typically involves multiple steps. One common method starts with the iodination of 4-methylbenzonitrile to produce 3-iodo-4-methylbenzonitrile . This intermediate is then subjected to a nucleophilic substitution reaction with ammonia to introduce the amino group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the reaction conditions for large-scale synthesis, such as using continuous flow reactors to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-iodo-5-methylbenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amines and other reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-4-iodo-5-methylbenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-4-iodo-5-methylbenzonitrile depends on its specific application In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4-iodo-5-methylbenzonitrile is unique due to the presence of both amino and iodo groups on the benzene ring, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C8H7IN2

Molecular Weight

258.06 g/mol

IUPAC Name

3-amino-4-iodo-5-methylbenzonitrile

InChI

InChI=1S/C8H7IN2/c1-5-2-6(4-10)3-7(11)8(5)9/h2-3H,11H2,1H3

InChI Key

QSJNNXVRLVUQND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1I)N)C#N

Origin of Product

United States

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